N-Ethylglutarimide chemical properties and structure
N-Ethylglutarimide chemical properties and structure
An In-Depth Technical Guide to N-Ethylglutarimide: Chemical Properties, Structure, and Synthetic Methodologies
Authored by: A Senior Application Scientist
Abstract: N-Ethylglutarimide, a derivative of the glutarimide heterocyclic system, represents a core structural motif with significant implications for medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, structural features, and a detailed, field-proven synthetic protocol. The document is intended for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and emphasizing the importance of this scaffold in the design of bioactive molecules, drawing parallels to the renowned immunomodulatory drugs (IMiDs).
Introduction: The Significance of the Glutarimide Scaffold
The glutarimide ring, a six-membered dicarboximide, is a privileged scaffold in medicinal chemistry. Its presence in the notorious drug thalidomide and the subsequent development of highly successful analogues like lenalidomide and pomalidomide underscore its importance.[1][2] These immunomodulatory drugs (IMiDs) have revolutionized the treatment of certain cancers, particularly multiple myeloma. The glutarimide moiety is crucial for their biological activity, which is mediated through binding to the protein cereblon (CRBN).[3]
N-Ethylglutarimide (1-ethylpiperidine-2,6-dione) serves as a fundamental analogue for understanding the structure-activity relationships within this class of compounds. Its study provides a baseline for exploring how substitutions on the imide nitrogen influence the molecule's physicochemical properties and biological interactions. This guide will delve into the core chemical characteristics of N-Ethylglutarimide, offering a foundational understanding for its application in synthetic and medicinal chemistry projects.
Chemical Structure and Physicochemical Properties
N-Ethylglutarimide is structurally characterized by a piperidine-2,6-dione ring system with an ethyl group attached to the nitrogen atom.
Structural Details
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IUPAC Name: 1-ethylpiperidine-2,6-dione
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CAS Number: 25115-65-5[4]
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Molecular Formula: C₇H₁₁NO₂
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Molecular Weight: 141.17 g/mol
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Canonical SMILES: CCN1C(=O)CCCC1=O
The chemical structure of N-Ethylglutarimide is depicted below:
Caption: Chemical structure of N-Ethylglutarimide.
Physicochemical Data Summary
| Property | Value | Source/Method |
| IUPAC Name | 1-ethylpiperidine-2,6-dione | - |
| CAS Number | 25115-65-5 | [4] |
| Molecular Formula | C₇H₁₁NO₂ | Calculated |
| Molecular Weight | 141.17 g/mol | Calculated |
| Monoisotopic Mass | 141.07898 Da | [3] |
| Predicted XlogP | 0.3 | [3] |
| Predicted Boiling Point | 275.4 ± 25.0 °C | Predicted |
| Predicted Density | 1.12 ± 0.1 g/cm³ | Predicted |
| Physical State | Expected to be a solid at room temp. | Inference |
Synthesis of N-Ethylglutarimide
The synthesis of N-substituted glutarimides is most commonly and efficiently achieved through the condensation of glutaric anhydride with a primary amine.[5] This two-step, one-pot reaction involves the initial formation of a glutaramide acid intermediate, followed by cyclization via dehydration to form the imide ring.
Synthetic Workflow
The overall synthetic scheme is as follows:
Caption: Synthetic workflow for N-Ethylglutarimide.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of N-substituted imides.[6]
Materials:
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Glutaric anhydride (1.0 eq)
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Ethylamine (70% solution in water, 1.1 eq)
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Acetic anhydride (2.0 eq)
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Sodium acetate (anhydrous, 0.2 eq)
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Toluene
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexanes
Procedure:
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Amic Acid Formation:
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To a round-bottom flask equipped with a magnetic stirrer, add glutaric anhydride (1.0 eq) and toluene (to form a ~0.5 M solution).
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Cool the solution to 0 °C in an ice bath.
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Slowly add ethylamine solution (1.1 eq) dropwise to the stirred solution. The addition is exothermic. Maintain the temperature below 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. A white precipitate of the intermediate N-ethylglutaramide acid should form.
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Cyclization to Imide:
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To the suspension from the previous step, add acetic anhydride (2.0 eq) and sodium acetate (0.2 eq).
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Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) for 3-4 hours. The progress of the reaction can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the amic acid spot.
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Work-up and Purification:
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Cool the reaction mixture to room temperature.
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Carefully quench the excess acetic anhydride by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-Ethylglutarimide.
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Causality Behind Experimental Choices:
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The use of a two-step, one-pot procedure is efficient.
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Acetic anhydride serves as a powerful dehydrating agent to facilitate the cyclization of the amic acid, which is the rate-limiting step.
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Sodium acetate acts as a base to catalyze the cyclization.
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The aqueous work-up is essential to remove unreacted reagents and byproducts.
Spectral Characterization (Predicted)
While experimental spectra for N-Ethylglutarimide are not widely published, its spectral properties can be reliably predicted based on the analysis of its functional groups and comparison with similar structures like glutarimide.[1][7]
¹H NMR Spectroscopy
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Ethyl Group (CH₂): A quartet is expected around 3.5-3.8 ppm due to coupling with the adjacent methyl protons.
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Glutarimide Ring (CH₂ adjacent to C=O): A triplet is expected around 2.6-2.8 ppm.
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Glutarimide Ring (CH₂ beta to C=O): A quintet is expected around 1.9-2.1 ppm.
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Ethyl Group (CH₃): A triplet is expected around 1.1-1.3 ppm due to coupling with the adjacent methylene protons.
¹³C NMR Spectroscopy
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Carbonyl Carbons (C=O): Two signals are expected in the range of 170-175 ppm.
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Ethyl Group (CH₂): A signal is expected around 35-40 ppm.
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Glutarimide Ring (CH₂ adjacent to C=O): A signal is expected around 30-35 ppm.
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Glutarimide Ring (CH₂ beta to C=O): A signal is expected around 15-20 ppm.
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Ethyl Group (CH₃): A signal is expected around 12-15 ppm.
IR Spectroscopy
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C=O Stretch (Amide): A strong, characteristic absorption band is expected around 1680-1720 cm⁻¹. The presence of two carbonyl groups may lead to a broader or split peak.
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C-N Stretch: An absorption is expected in the range of 1200-1350 cm⁻¹.
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C-H Stretch (Aliphatic): Multiple bands are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
Mass Spectrometry
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Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 141.17) is expected.
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Fragmentation: Common fragmentation patterns would involve the loss of the ethyl group (M-29), and fragmentation of the glutarimide ring.
Chemical Reactivity and Applications
Reactivity
The chemical reactivity of N-Ethylglutarimide is dominated by the imide functional group. The carbonyl carbons are electrophilic and susceptible to nucleophilic attack, although the ring is generally stable. The hydrogens on the carbon atoms alpha to the carbonyl groups have some acidity and can be deprotonated with a strong base, allowing for further functionalization at these positions.
Applications in Drug Development
N-Ethylglutarimide is a valuable starting material and structural analogue in medicinal chemistry research.[8] Its primary utility lies in:
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Scaffold for Bioactive Molecules: It serves as a simple model for studying the biological effects of the N-substituted glutarimide core, particularly in the context of cereblon binding and immunomodulatory activity.[3]
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Precursor for Complex Synthesis: It can be a building block for the synthesis of more complex molecules, including potential new IMiD analogues with altered pharmacokinetic and pharmacodynamic profiles.[1][2]
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Probe for Mechanistic Studies: By comparing the activity of N-Ethylglutarimide with more complex analogues, researchers can elucidate the specific roles of different substituents in target engagement and biological response.
Safety and Handling
As with any chemical reagent, N-Ethylglutarimide should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
Conclusion
N-Ethylglutarimide, while a simple molecule, holds significant value for the scientific community, particularly those involved in drug discovery and medicinal chemistry. Its straightforward synthesis and its relationship to a clinically vital class of drugs make it an important tool for both academic research and industrial drug development. A thorough understanding of its chemical properties, structure, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in the creation of novel therapeutics.
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- Zhang, M., & Li, C. (2018). A review on the synthesis of N-substituted maleimides. RSC Advances, 8(39), 21893-21904.
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